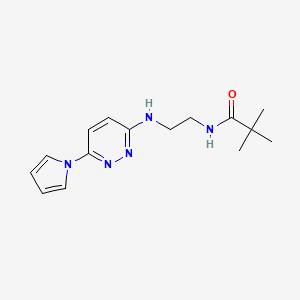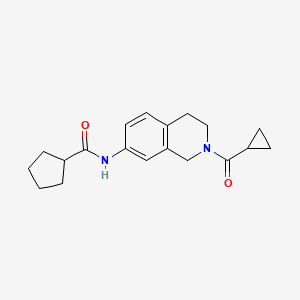
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a compound that has gained attention in various fields of scientific research. This complex organic molecule is intriguing due to its unique structural features, which include a cyclopropanecarbonyl group, a tetrahydroisoquinoline ring system, and a cyclopentanecarboxamide moiety. These components contribute to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis techniques. Here is a general synthetic route:
Formation of the Tetrahydroisoquinoline Core: : Starting with a suitable benzylamine, the tetrahydroisoquinoline core can be synthesized via Pictet-Spengler cyclization.
Introduction of the Cyclopropanecarbonyl Group: : The cyclopropanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the Cyclopentanecarboxamide Moiety: : The final step involves coupling the intermediate with cyclopentanecarboxylic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild reaction conditions.
Industrial Production Methods
On an industrial scale, the synthesis process would be optimized for cost, efficiency, and safety. Continuous flow chemistry or batch processing with automated systems might be utilized to ensure consistency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, primarily targeting the tetrahydroisoquinoline ring system.
Reduction: : Reduction reactions might affect the carbonyl groups within the cyclopropanecarbonyl and cyclopentanecarboxamide moieties.
Substitution: : Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom in the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Bases such as sodium hydride or potassium carbonate, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: : Oxidation products may include N-oxide derivatives.
Reduction: : Reduction can yield alcohol derivatives of the carbonyl groups.
Substitution: : Substitution may result in various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide serves as an important intermediate in the synthesis of complex organic molecules, aiding in the development of new synthetic methodologies and catalysts.
Biology and Medicine
In biological research, this compound is explored for its potential as a pharmacophore—a part of a molecule responsible for its biological activity. It's evaluated for potential therapeutic applications, such as analgesic or anti-inflammatory properties, due to its structural similarity to other bioactive isoquinoline derivatives.
Industry
In the industrial sector, this compound could be utilized in the production of specialty chemicals and advanced materials, especially those requiring precise organic synthesis techniques.
Mécanisme D'action
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors in biological systems. The tetrahydroisoquinoline core is often implicated in binding to neurotransmitter receptors, while the cyclopropanecarbonyl and cyclopentanecarboxamide groups may enhance binding affinity or selectivity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)cyclopentanecarboxamide: : Differing by the position of the substituent on the isoquinoline ring.
N-(2-(cyclobutanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide: : Featuring a cyclobutanecarbonyl group instead of a cyclopropanecarbonyl group.
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide: : With a cyclohexanecarboxamide moiety replacing the cyclopentanecarboxamide.
Uniqueness
The uniqueness of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide lies in its specific combination of functional groups, which provides a distinct set of chemical reactivities and biological activities, making it a valuable compound for targeted research and development.
This summary should provide a comprehensive understanding of this compound, from its synthesis and reactions to its applications and unique characteristics.
Propriétés
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18(14-3-1-2-4-14)20-17-8-7-13-9-10-21(12-16(13)11-17)19(23)15-5-6-15/h7-8,11,14-15H,1-6,9-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYFNVXLNMVENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2756265.png)
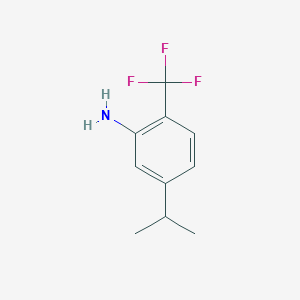
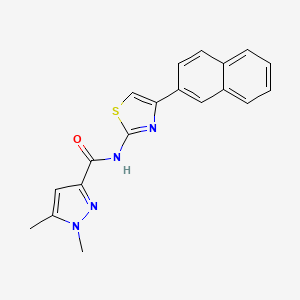
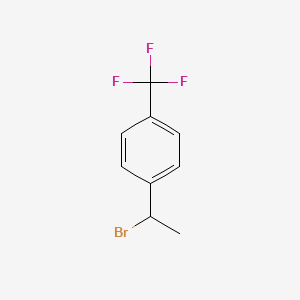
![N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756273.png)
![3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2756274.png)

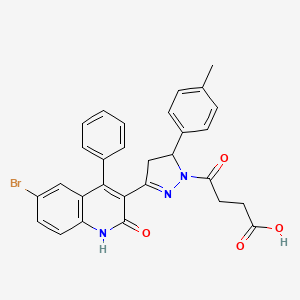

![N-[(2-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2756278.png)
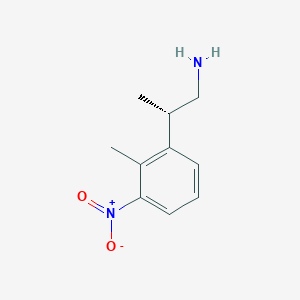
![6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756282.png)
![N-(4-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2756283.png)
